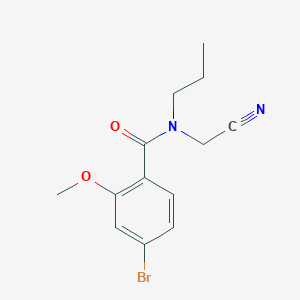
4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide, also known as BAY 38-7271, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of compounds known as cannabinoid receptor agonists and has been found to exhibit high affinity and selectivity for the CB1 receptor.
Mécanisme D'action
4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide 38-7271 acts as a selective agonist for the CB1 receptor, which is primarily found in the central nervous system. Activation of this receptor leads to the modulation of various neurotransmitter systems, including dopamine, serotonin, and GABA. This results in the regulation of various physiological processes such as appetite, pain perception, and mood.
Biochemical and Physiological Effects:
4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide 38-7271 has been found to have several biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is involved in the regulation of movement and reward. It has also been found to reduce glutamate release in the hippocampus, which is involved in learning and memory. In addition, it has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide 38-7271 has several advantages for use in lab experiments. It exhibits high affinity and selectivity for the CB1 receptor, making it a useful tool for studying the effects of CB1 receptor activation. It also has a long half-life, allowing for prolonged exposure in experiments. However, its use is limited by its potential toxicity and the need for specialized equipment and facilities for its handling.
Orientations Futures
There are several future directions for research on 4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide 38-7271. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as an anti-inflammatory agent in various diseases. Additionally, further research is needed to determine the safety and efficacy of 4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide 38-7271 in humans.
Méthodes De Synthèse
The synthesis of 4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide 38-7271 involves the reaction of 4-bromo-2-methoxybenzoic acid with propylamine to form the corresponding amide. The amide is then reacted with cyanomethyl bromide to yield the final product.
Applications De Recherche Scientifique
4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide 38-7271 has been extensively studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. In neurology, it has been found to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In psychiatry, it has been shown to reduce anxiety and depression-like behaviors in animal models. In oncology, it has been investigated for its potential to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
4-bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-3-7-16(8-6-15)13(17)11-5-4-10(14)9-12(11)18-2/h4-5,9H,3,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHIUWBRBZCQAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=C(C=C(C=C1)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-(cyanomethyl)-2-methoxy-N-propylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2405002.png)
![N-(2,5-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2405004.png)

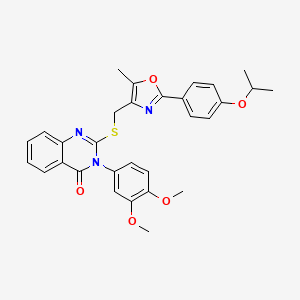
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-enamide](/img/structure/B2405010.png)


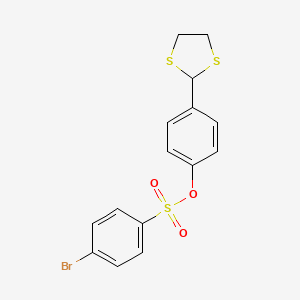
![2,3,4-trifluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2405016.png)
![N-(3-fluorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2405017.png)
![3-[1-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]piperidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2405018.png)
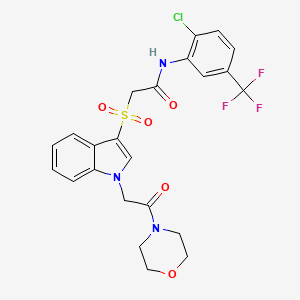
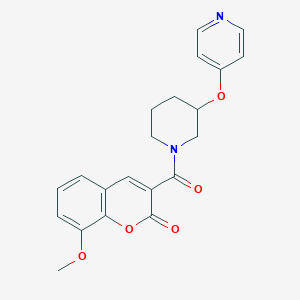
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2405022.png)